molecular formula C17H17N5O4 B2921539 ethyl 2-(2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)acetate CAS No. 852440-24-5

ethyl 2-(2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)acetate

Cat. No.: B2921539
CAS No.: 852440-24-5
M. Wt: 355.354
InChI Key: CZWHAODRMCNRGX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)acetate is a synthetic pyrazolo[3,4-d]pyrimidine derivative characterized by a phenyl group at position 1, a keto group at position 4, and an ethyl ester-functionalized acetamido side chain at position 3. This compound is synthesized via nucleophilic substitution, where 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one reacts with ethyl chloroacetate in the presence of anhydrous potassium carbonate and dimethylformamide (DMF), yielding an 88% product after recrystallization . Its molecular formula is C₁₅H₁₄N₄O₄, with a monoisotopic mass of 314.1016 g/mol. The compound has been investigated for antimicrobial applications due to its peptide-modified derivatives, which optimize hydrophobicity and flexibility .

Properties

IUPAC Name

ethyl 2-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c1-2-26-15(24)9-18-14(23)10-21-11-19-16-13(17(21)25)8-20-22(16)12-6-4-3-5-7-12/h3-8,11H,2,9-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWHAODRMCNRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)acetate typically involves multiple steps

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)acetate involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo[3,4-d]pyrimidine scaffold is versatile, with modifications at positions 1, 4, and 5 significantly altering physicochemical and biological properties. Below is a detailed comparison with analogous compounds:

Ethyl 2-(1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate

  • Structure : Substitution at position 1 with a methyl group instead of phenyl.
  • Molecular Formula : C₁₀H₁₂N₄O₃.
  • Key Differences: Reduced molecular weight (236.23 g/mol) due to the absence of the phenyl group. Diminished aromatic interactions compared to the phenyl-substituted parent compound, which may reduce binding affinity in biological systems.

N-(4-Bromo-2-fluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

  • Structure : Replacement of the ethyl ester with an acetamide group linked to a 4-bromo-2-fluorophenyl moiety.
  • Molecular Formula : C₂₀H₁₄BrFN₅O₂.
  • Key Differences :
    • Higher molecular weight (487.26 g/mol ) due to bromine and fluorine atoms.
    • Enhanced electrophilicity from halogen substituents, improving interactions with nucleophilic residues in enzymes like alkaline phosphatase .
    • Reduced solubility in aqueous media compared to the ester derivative due to the hydrophobic aryl group.

2-(1-(2,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

  • Structure : Incorporation of a 2,4-dimethylphenyl group at position 1 and a trifluoromethylphenyl acetamide side chain.
  • Molecular Formula : C₂₂H₁₈F₃N₅O₂.
  • Key Differences: Increased lipophilicity (logP ~3.2) due to trifluoromethyl and methyl groups, favoring blood-brain barrier penetration .

5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide, 1,4-dihydro-1-methyl-4-oxo-N-[4-(2-phenyldiazenyl)phenyl]

  • Structure : Features a diazenylphenyl group and methyl substitution at position 1.
  • Molecular Formula : C₂₁H₁₈N₈O₂.
  • Higher polarity compared to the parent compound, with possible applications in photodynamic therapy.

Research Findings and Implications

  • Synthetic Flexibility : The pyrazolo[3,4-d]pyrimidine core allows diverse functionalization, enabling tailored pharmacokinetic profiles. For example, ester derivatives like the target compound exhibit better solubility, while amide derivatives (e.g., ) show enhanced target binding .
  • Biological Activity : Halogenated analogs (e.g., bromo, fluoro) demonstrate improved inhibition of enzymes like alkaline phosphatase due to electronegative substituents .
  • Thermodynamic Stability : Methyl and trifluoromethyl groups enhance metabolic stability, as seen in and , making them candidates for prolonged therapeutic action .

Biological Activity

Ethyl 2-(2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. The following table summarizes the synthetic route:

StepReaction TypeDescription
1CondensationCombining starting materials such as aniline derivatives with pyrazole.
2CyclizationFormation of the pyrazolo[3,4-d]pyrimidine core through intramolecular reactions.
3AcylationIntroduction of the acetamido group using acetic anhydride.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, a study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their activity against cancer cell lines. Notably:

  • Compound 7f exhibited significant inhibition of dihydrofolate reductase (DHFR) , a key enzyme in nucleotide synthesis essential for cell proliferation.
  • It induced apoptosis in the MCF-7 breast cancer cell line by upregulating pro-apoptotic proteins like caspases and Bax while downregulating anti-apoptotic Bcl-2 proteins .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as a potent inhibitor of DHFR, disrupting folate metabolism and hindering DNA synthesis in rapidly dividing cells.
  • Apoptotic Pathways : It modulates apoptotic signaling pathways, enhancing the expression of pro-apoptotic factors while inhibiting survival signals.

Case Studies and Research Findings

Several studies have documented the biological effects of related compounds:

  • Anticancer Activity : A derivative demonstrated significant cytotoxicity against multiple cancer cell lines resistant to classical antifolates like methotrexate.
  • In Vivo Studies : Animal models have shown that these compounds can reduce tumor size significantly compared to controls.

Summary of Biological Activities

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in MCF-7 cells
Enzyme InhibitionInhibits DHFR activity
CytotoxicitySignificant reduction in tumor growth

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